1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid
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Overview
Description
1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid is a chemical compound that combines a cyclopropane ring with a pyrrolidine ring and a trifluoroacetic acid moiety
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid typically involves the reaction of cyclopropane derivatives with pyrrolidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid include:
3-(Pyrrolidin-1-yl)propan-1-ol: This compound has a similar pyrrolidine ring but differs in the rest of its structure.
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: Another compound with a pyrrolidine ring, but with different substituents.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in medicinal chemistry due to their biological activity.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a pyrrolidine ring and a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680540-09-2 |
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Molecular Formula |
C9H14F3NO3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylcyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c9-7(2-3-7)6-1-4-8-5-6;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7) |
InChI Key |
XBFQRTWSCHDWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2(CC2)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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